molecular formula C9H7BrF3NO B8171766 2-Bromo-N-methyl-6-(trifluoromethyl)benzamide

2-Bromo-N-methyl-6-(trifluoromethyl)benzamide

Cat. No.: B8171766
M. Wt: 282.06 g/mol
InChI Key: QYNOIWMDYGUSRF-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-6-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methyl-6-(trifluoromethyl)benzamide typically involves the bromination of N-methyl-6-(trifluoromethyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the benzamide core.

    Coupling Products: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromo-N-methyl-6-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Agrochemicals: The compound can be modified to create new agrochemical agents with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-6-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins.

Comparison with Similar Compounds

    2-Bromo-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different electronic and steric properties.

    N-methyl-6-(trifluoromethyl)benzamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-6-(trifluoromethyl)benzamide: Lacks the N-methyl group, influencing its solubility and interaction with biological targets.

Uniqueness: 2-Bromo-N-methyl-6-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties

Properties

IUPAC Name

2-bromo-N-methyl-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-14-8(15)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNOIWMDYGUSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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